4,5-diphenyl-1H-pyrrole-2,3-dione
Description
Historical Context and Evolution of Pyrrole (B145914) Chemistry
The journey of pyrrole chemistry began in 1857 when it was first isolated from bone oil. spectrabase.com Initially identified as a simple five-membered aromatic heterocycle, pyrrole's true significance unfolded with the discovery of its core structure in essential natural products. spectrabase.com The pyrrole ring system is a fundamental component of vital biological molecules, including the heme in hemoglobin, chlorophyll (B73375) in plants, and various bile pigments. hud.ac.uksigmaaldrich.combldpharm.com This biological prevalence spurred extensive research into its synthesis and reactivity.
Early synthetic efforts were defined by landmark methods such as the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses, which provided foundational routes to substituted pyrroles from relatively simple acyclic precursors. Current time information in Bangalore, IN.hud.ac.ukbldpharm.com Over time, the synthetic arsenal (B13267) expanded to include more sophisticated methods like the Piloty-Robinson, Van Leusen, and Barton-Zard syntheses, offering alternative pathways and broader substrate scopes. bldpharm.comdissercat.com The evolution of pyrrole chemistry has transitioned from fundamental discovery to its application in creating functional molecules, with pyrrole derivatives now being integral to the development of pharmaceuticals, agrochemicals, and advanced materials. spectrabase.compsu.ru
Significance of Dioxopyrrole Scaffolds in Synthetic Heterocyclic Chemistry
The dioxopyrrole scaffold, specifically the 1H-pyrrole-2,3-dione arrangement, is a powerful tool for synthetic chemists. These compounds serve as valuable building blocks for generating a wide array of other heterocyclic structures. Current time information in Bangalore, IN. Their utility is prominently demonstrated in cycloaddition reactions, where they can function as reactive dienophiles or oxa-dienes. For instance, they participate in hetero-Diels-Alder reactions to construct complex fused systems like pyrano[4,3-b]pyrroles. researchgate.net
Furthermore, 1H-pyrrole-2,3-diones are precursors for various condensation and ring-transformation reactions. They react with binucleophiles, such as aromatic diamines, to yield quinoxalinone derivatives through a sequence of nucleophilic addition, cyclization, and ring-opening. Current time information in Bangalore, IN. A particularly notable application is in multicomponent reactions, where their reactivity is harnessed to build intricate molecular architectures in a single step. The generation of spirocyclic scaffolds—structures where two rings are joined by a single atom—is an area of growing importance, as the resulting three-dimensional molecules are highly sought after in drug discovery for their potential to improve pharmacological properties. researchgate.netnih.govechemi.com The reactivity of the dione (B5365651) moiety allows for the facile creation of such spiro-fused heterocycles.
Classification and Nomenclature of Pyrrole-2,3-dione Isomers
The nomenclature of pyrrole-diones is determined by the positions of the two carbonyl groups on the pyrrole ring. The parent molecule, 1H-pyrrole-2,3-dione, features carbonyls at positions 2 and 3. It is crucial to distinguish this from its structural isomers, which possess different chemical properties.
The most common isomer is 1H-pyrrole-2,5-dione (maleimide), where the carbonyl groups are at the 2 and 5 positions. This isomer is widely used in bioconjugation chemistry and polymer synthesis. Another potential arrangement is 1H-pyrrole-3,4-dione .
The numbering of the pyrrole ring begins at the nitrogen atom (position 1) and proceeds sequentially around the ring. Therefore, in 4,5-diphenyl-1H-pyrrole-2,3-dione , the phenyl groups are attached to carbons 4 and 5, adjacent to the nitrogen and one of the carbonyl groups, respectively.
It is also important to differentiate these diones from their partially saturated analogues, the pyrrolines (dihydropyrroles), which have only one double bond in the ring and exist as three different structural isomers (1-pyrroline, 2-pyrroline, and 3-pyrroline).
This compound is a specific isomer noted for its utility as a reactive intermediate in complex syntheses. A known synthetic route involves the acid-catalyzed hydrolysis of a precursor molecule. hud.ac.uk
The primary distinguishing feature of this isomer is its well-documented reactivity in multicomponent spiro-heterocyclization reactions. researchgate.netnih.gov It readily reacts with malononitrile (B47326) in the presence of a third component, such as a pyrazolone (B3327878) or a 3-hydroxycyclohex-2-en-1-one, to generate highly complex spiro[pyranopyrazole] or other spiro-fused systems. researchgate.netdissercat.com This reactivity profile underscores its value as a building block for diversity-oriented synthesis, enabling the rapid assembly of intricate molecular scaffolds from simple starting materials.
While its reactivity is a key characteristic, detailed public reports of its isolated physical and spectroscopic properties are limited, reflecting its primary use as an intermediate that is often generated and used in subsequent steps without extensive characterization.
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-1H-pyrrole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-13(11-7-3-1-4-8-11)14(17-16(15)19)12-9-5-2-6-10-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHZJEYURJJPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387694 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79680-43-6 | |
| Record name | 4,5-diphenyl-1H-pyrrole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Diphenyl 1h Pyrrole 2,3 Dione and Its Analogues
Strategies for Constructing the Pyrrole-2,3-dione Core
The fundamental approach to building the pyrrole-2,3-dione skeleton involves the formation of the five-membered ring with adjacent carbonyl groups. Several key strategies have emerged as reliable and versatile for this purpose.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of pyrrole-2,3-diones. These methods typically involve the reaction of a 1,2-dicarbonyl compound or its equivalent with an amine-containing substrate, leading to the formation of the heterocyclic ring through a condensation process with the elimination of a small molecule, such as water.
Oxalyl chloride, the diacyl chloride of oxalic acid, serves as a highly reactive and versatile C2 synthon in the construction of various heterocyclic systems, including pyrrole-2,3-diones. researchgate.netwikipedia.org Its reaction with enamines or other suitable nitrogen-containing nucleophiles can lead to the formation of the desired pyrrole-2,3-dione ring. researchgate.net The high reactivity of oxalyl chloride allows for reactions to proceed under relatively mild conditions.
A general approach involves the reaction of heterocyclic enamino ketones with oxalyl chloride, which can yield hetereno[a]2,3-dihydro-2,3-pyrrolediones. researchgate.net The reaction proceeds through an initial acylation of the enamine nitrogen by one of the acyl chloride groups of oxalyl chloride, followed by an intramolecular cyclization and elimination of hydrogen chloride to afford the pyrrole-2,3-dione ring. The specific outcome of the reaction can be influenced by the structure of the enamino ketone and the reaction conditions. For instance, the reaction of (Z)-3-phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones with oxalyl chloride yields 3-aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| Heterocyclic enamino ketones | Oxalyl chloride | Hetereno[a]2,3-dihydro-2,3-pyrrolediones | researchgate.net |
| (Z)-3-Phenacylidene-1,2,3,4-tetrahydroquinoxalin-2-ones | Oxalyl chloride | 3-Aroyl-1,2,4,5-tetrahydropyrrolo[1,2-a]quinoxaline-1,2,4-triones | researchgate.net |
| Methyl 2-arylamino-4-oxo-6-phenylhexa-2,5-dienoates | Oxalyl chloride | Methyl 1-aryl-4,5-dioxo-3-(1-oxo-3-phenylprop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-2-carboxylates | researchgate.net |
Furan-2,3-diones are valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyrrole-2,3-diones. acgpubs.org The reaction of furan-2,3-diones with primary amines or other nitrogen nucleophiles provides a straightforward route to the pyrrole-2,3-dione core. This transformation involves a ring-opening of the furan-2,3-dione by the amine, followed by an intramolecular cyclization with the elimination of water to form the more stable pyrrole (B145914) ring.
For example, the cyclocondensation of 4-aroyl-5-aryl-furan-2,3-diones with N,N-dialkylurea derivatives results in the formation of 1-(N,N-dialkylcarbamoyl)-4-aroyl-5-aryl-1H-pyrrole-2,3-diones in moderate yields. acgpubs.org The reaction proceeds via a Michael-type addition of the nitrogen atom of the urea (B33335) to the C-5 position of the furan-2,3-dione ring, followed by dehydration. acgpubs.org This method has been successfully applied to synthesize novel pyrrole-2,3-dione compounds with various substituents. acgpubs.org
| Furan-2,3-dione Derivative | Amine | Product | Yield | Reference |
| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione | N,N-dimethylurea | 1-(N,N-dimethylcarbamoyl)-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1H-pyrrole-2,3-dione | 47% | acgpubs.org |
| 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-2,3-furandione | N,N-diethylurea | 1-(N,N-diethylcarbamoyl)-4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrole-2,3-dione | 68% | acgpubs.org |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the efficient construction of complex molecules, including pyrrole derivatives. rsc.orgrsc.orgresearchgate.net MCRs are highly convergent and atom-economical, often leading to the rapid generation of molecular diversity. rsc.orgrsc.org
While specific MCRs leading directly to 4,5-diphenyl-1H-pyrrole-2,3-dione are not extensively detailed in the provided context, the general principles of MCRs are applicable to the synthesis of highly substituted pyrroles. These reactions often involve the condensation of an amine, a dicarbonyl compound or its equivalent, and another component that contributes to the pyrrole ring's substituents. The development of novel MCRs for the synthesis of pyrrole-2,3-diones represents an active area of research, aiming to provide more efficient and environmentally friendly synthetic routes.
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has gained significant attention as a green and sustainable alternative to traditional solvent-based methods. nih.gov This approach often leads to shorter reaction times, higher yields, and reduced solvent waste.
Ball milling is a common mechanochemical technique where reactants are placed in a milling jar with grinding balls and subjected to high-energy collisions. This process can promote reactions between solid-state reactants in the absence of a solvent, or with minimal amounts of liquid (liquid-assisted grinding).
The application of ball milling to the synthesis of pyrrole derivatives has been demonstrated. For instance, a mechanochemical van Leusen pyrrole synthesis has been developed for the preparation of 3,4-disubstituted pyrroles in good yields. organic-chemistry.orgacs.org This method involves the reaction of an α,β-unsaturated ketone or aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base under ball-milling conditions. acs.org While not specifically applied to this compound in the provided information, this sustainable approach holds promise for the synthesis of this and related compounds. The high local concentration and increased reactivity of the reactants under mechanochemical conditions can lead to efficient and selective transformations. rsc.org For example, a highly efficient and environmentally friendly one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine (B178648) has been achieved using mechanochemical ball milling. epa.gov This demonstrates the potential of this technique for the synthesis of various heterocyclic compounds.
| Reactants | Product | Conditions | Reference |
| α,β-Unsaturated ketone/aldehyde, TosMIC, Base | 3,4-Disubstituted pyrroles | Ball milling | organic-chemistry.orgacs.org |
| Chalcones, Hydrazine | 3,5-Diphenyl-1H-pyrazoles | Ball milling | epa.gov |
| N-aryl aldimines, Styrene | cis-2,4-diphenyltetrahydroquinolines | Ball milling, FeCl3 catalyst | rsc.org |
Transition Metal-Free Synthetic Protocols
Recent advancements in organic synthesis have emphasized the development of environmentally benign and cost-effective methods. In this context, transition metal-free protocols for the synthesis of pyrrole derivatives have gained considerable attention. These methods often rely on cascade reactions or the use of organocatalysts to achieve the desired molecular complexity.
One notable transition metal-free approach involves the one-pot synthesis of substituted pyrroles through an aza-Wittig reaction. nih.govrsc.org This strategy utilizes the reaction of chromones and phenacyl azides to construct the pyrrole ring. nih.govrsc.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, allowing for the synthesis of a library of pyrrole building blocks with high yields and operational simplicity. nih.govrsc.org While not directly yielding the 2,3-dione, this method provides a versatile platform for accessing highly substituted pyrrole intermediates that could potentially be oxidized to the desired dione (B5365651).
Another metal-free approach involves the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. This multicomponent reaction offers a selective pathway to N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The reaction conditions are typically mild, involving heating in ethanol (B145695) with an acid catalyst like acetic acid. nih.gov
Solvent-Free Reaction Conditions
Solvent-free synthesis represents a green chemistry approach that minimizes waste and often leads to improved reaction efficiency. For the synthesis of pyrrole derivatives, solvent-free conditions have been successfully employed.
A three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds has been developed from L-tryptophan under solvent-free conditions. mdpi.com This method involves the esterification of L-tryptophan followed by heating with a 1,3-dicarbonyl compound and a catalytic amount of potassium hydroxide. mdpi.com This approach highlights the potential for creating complex pyrrole structures without the need for conventional solvents.
Functionalization and Derivatization Approaches
The inherent reactivity of the this compound scaffold allows for a variety of functionalization and derivatization strategies. These modifications are crucial for tuning the compound's physical, chemical, and biological properties.
Introduction of Aryl Substituents at Pyrrole C-Positions
The introduction of aryl groups at the carbon positions of the pyrrole ring is a key strategy for modifying the electronic and steric properties of the molecule. While the core subject of this article is this compound, related studies on similar pyrrole systems provide insights into potential functionalization pathways. For instance, in the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, the aryl group at the 5-position of the pyrazole (B372694) is introduced early in the synthetic sequence, starting from substituted acetophenones. nih.gov This suggests that the aryl groups in this compound are likely incorporated from the initial building blocks, such as benzil.
Further derivatization at the C-positions of an existing this compound ring is less commonly reported, likely due to the stability of the diaryl-substituted core. However, related pyrrole syntheses demonstrate the possibility of introducing various substituents. For example, transition metal-catalyzed reactions of dienyl azides can produce 2,5-disubstituted and 2,4,5-trisubstituted pyrroles, indicating the feasibility of incorporating different groups at the carbon framework. organic-chemistry.org
N-Substitution Strategies on the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring provides a convenient handle for introducing a wide range of substituents, significantly impacting the compound's properties. A common method for N-substitution involves the reaction of the parent 1H-pyrrole-2,3-dione with an appropriate electrophile.
For instance, N-arylmaleimides, which are structurally related to this compound, are readily synthesized and utilized in various reactions. mdpi.com The synthesis of 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione and its analogues involves the reaction of diphenylmaleic anhydride (B1165640) with substituted anilines. nih.govresearchgate.net This straightforward condensation reaction allows for the introduction of various phenyl groups at the nitrogen position.
The synthesis of 1-{4-[1,2-diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione demonstrates the introduction of a more complex substituent on the pyrrole nitrogen. sigmaaldrich.com This highlights the versatility of N-substitution for creating elaborate molecular architectures. Furthermore, N-substituted 3,4-pyrroledicarboximides can be obtained through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. researchgate.net
Table 1: Examples of N-Substituted 4,5-Diphenyl-1H-pyrrole-2,5-dione Analogues
| Compound Name | N-Substituent | Reference |
| 1-(4-(dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione | 4-(dimethylamino)phenyl | nih.govsigmaaldrich.com |
| 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione | 4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl | sigmaaldrich.com |
| 1-[3-(2-fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione | 3-(2-fluoropyridin-3-yloxy)propyl | nih.gov |
Selective Functionalization of the Dione Moiety
The dione moiety of this compound presents two carbonyl groups that can potentially undergo selective reactions. However, the reactivity of these carbonyls is influenced by their position within the pyrrole ring and the electronic effects of the phenyl substituents.
Research on the related 1H-pyrrole-2,5-dione system provides insights into the potential for selective functionalization. For example, a series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as cholesterol absorption inhibitors. nih.gov While the specific reactions at the dione moiety are not detailed, the synthesis of a library of derivatives implies that the dione core can be modified. nih.gov
One of the key reactions of the dione moiety is its involvement in cycloaddition reactions. Maleimides, including 3,4-diphenyl-1H-pyrrole-2,5-dione, can participate in [4+2] cycloaddition reactions, which is a powerful tool in polymer chemistry for cross-linking. ontosight.ai The reactivity of the dione system also allows for reactions with nucleophiles. For example, the reaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with S,N-binucleophiles leads to the recyclization and formation of 4-thiazolidinone (B1220212) derivatives. mdpi.com This demonstrates the electrophilic nature of the carbon atoms in the dione moiety and their susceptibility to nucleophilic attack.
Mechanistic Investigations of 4,5 Diphenyl 1h Pyrrole 2,3 Dione Reactivity
Fundamental Reaction Pathways
The fundamental reactivity of 4,5-diphenyl-1H-pyrrole-2,3-dione is characterized by its susceptibility to nucleophilic attack and its capacity to undergo cyclization and rearrangement processes, often with a high degree of chemo- and regioselectivity.
The electrophilic nature of the carbonyl carbons at the C2 and C3 positions makes them primary sites for nucleophilic attack. This can initiate a cascade of reactions, most commonly a nucleophilic addition-elimination sequence. A plausible mechanism involves the initial attack of a nucleophile, such as an amine, on one of the carbonyl groups. This is followed by the elimination of a water molecule to form an intermediate, which can then undergo further transformations. mdpi.com
For instance, in related pyrrole-2,5-dione systems, the reaction with S,N-binucleophiles like 1,2,4-triazole-3(5)-thiol proceeds via a nucleophilic addition, specifically a thiol-ene click reaction, to the activated double bond. mdpi.comsemanticscholar.org This highlights the susceptibility of the pyrrole (B145914) ring's double bond to Michael-type additions. The initial addition is often followed by subsequent intramolecular reactions. While these reactions are reported for the 2,5-dione isomer, the principle of nucleophilic addition to the activated ring system is a core feature of pyrrole-dione reactivity.
A proposed general mechanism for the formation of pyrrole derivatives from acyclic precursors involves a nucleophilic addition-elimination step to form an enamine intermediate, which is crucial for the subsequent cyclization. mdpi.com
Following an initial intermolecular reaction, the resulting intermediates containing this compound moieties often undergo subsequent intramolecular cyclization or rearrangement. A common pathway involves a 5-exo-trig intramolecular cyclization, which can be facilitated by an increase in the electronic density of the attacking atom. mdpi.com This process can lead to the formation of fused heterocyclic systems. For example, the formation of 2,4-dihydro-3H-pyrrol-3-ones from acyclic precursors proceeds through such a cyclization, followed by a tautomeric conversion to the more stable 1H-pyrrol-3-ol. mdpi.com
Research on related 1,2-biscarbamoyl-substituted 1H-pyrroles has demonstrated their ability to undergo regioselective intramolecular cyclization to yield fused systems like pyrrolo[2,1-f] researchgate.netnih.govnih.govtriazin-4(3H)-ones. nih.gov This showcases the pyrrole ring as a scaffold for constructing complex polycyclic molecules. In a more complex transformation, a related compound, 3,4-diphenyl-1H-pyrrole-2,5-diimine, undergoes a template-driven cyclotetramerization that results in an unusual fused pyrrolo[1,2-a]imidazolone moiety, indicating the potential for significant skeletal rearrangements under certain conditions. rsc.org
The reactions involving this compound often exhibit high levels of regioselectivity and stereoselectivity. In cycloaddition reactions, the orientation of the reacting partners is precisely controlled. For example, the [4+2] cycloaddition of 1H-pyrrole-2,3-diones with dipoles generated from dimethyl acetylenedicarboxylate (B1228247) and pyridine (B92270) has been found to proceed regioselectively. researchgate.net
Stereoselectivity is also a key feature in these transformations. Organocatalytic cycloadditions involving related pyrrole systems, such as the reaction of 2-methide-2H-pyrroles with aryl acetaldehydes, can generate products with high enantio- and diastereoselectivity. nih.gov This control over the three-dimensional arrangement of atoms is critical for the synthesis of chiral molecules. The steric configuration of cycloaddition products, such as spiro[isoxazolo-4,3′-pyrroles], has been successfully assigned, further demonstrating the stereocontrolled nature of these reactions. rsc.org
The table below summarizes findings on the regioselectivity of reactions involving substituted pyrroles.
| Reactant System | Reaction Type | Outcome | Reference |
| 1-Protected 3,4-bis(trimethylsilyl)-1H-pyrrole | Iodination | Highly regioselective mono-iodination | nih.gov |
| N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide | Lithiation & Substitution | Highly regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles | nih.gov |
| 1H-pyrrole-2,3-diones & Huisgen 1,4-dipoles | [4+2] Cycloaddition | Regioselective formation of cycloadducts | researchgate.net |
Advanced Reaction Types
Beyond fundamental pathways, this compound engages in more advanced cycloaddition reactions, expanding its synthetic utility.
Pyrrole-2,3-diones are valuable partners in cycloaddition reactions. Specifically, 4-acyl-1H-pyrrole-2,3-diones are known to function as electron-deficient oxa-dienes in hetero-Diels–Alder (HDA) reactions. nih.govnih.govmdpi.com In these [4+2] cycloadditions, the C4=C5 double bond and the C3=O group of the pyrrole-2,3-dione act as the four-atom (oxa-diene) component, reacting with electron-rich dienophiles to form pyrano[4,3-b]pyrroles. nih.gov Alternatively, they can react as dipolarophiles in 1,4-dipolar cycloadditions. researchgate.net The reactivity can be diverted; at high temperatures, some fused pyrrole-2,3-diones undergo decarbonylation to generate reactive ketene (B1206846) intermediates, which then participate in different cycloaddition pathways. nih.govnih.gov
The table below details the cycloaddition behavior of fused 4-acyl-1H-pyrrole-2,3-diones with cyanamides.
| Pyrrole-2,3-dione Reactant | Reagent | Reaction Type | Product Type | Reference |
| 4-Acyl-1H-pyrrole-2,3-diones fused at [e]-side | Electron-rich C=C dienophiles | Hetero-Diels-Alder [4+2] | Pyrano[4,3-b]pyrroles | nih.gov |
| 4-Acyl-1H-pyrrole-2,3-diones fused at [e]-side | Cyanamides | Hetero-Diels-Alder [4+2] | 4H-1,3-Oxazines | nih.govmdpi.com |
The electron-deficient double bond of the 1H-pyrrole-2,5-dione ring system makes it an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles. For example, related oxazolium oxides react with dipolarophiles to yield spiro-pyrrole derivatives. rsc.org While specific examples focusing solely on this compound in [3+2] cycloadditions are less common in the literature compared to [4+2] reactions, its structural motifs—the C4=C5 double bond and the carbonyl groups—are well-established functionalities that act as the 2-electron component in such reactions. It is therefore expected to react with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, to furnish a diverse range of five-membered heterocyclic systems fused or spiro-linked to the pyrrole core.
Cycloaddition Reactions of Pyrrole-2,3-diones
[4+2] Cycloadditions with Heterocumulenes and Dipolarophiles
This compound and its derivatives are known to participate in hetero-Diels-Alder reactions. nih.govnih.gov These compounds can act as oxa-dienes, reacting with dienophiles to form various heterocyclic structures. nih.govnih.gov For instance, fused 4-acyl-1H-pyrrole-2,3-diones react with cyanamides, which are considered heterocumulenes, in [4+2] cycloadditions to yield 4H-1,3-oxazines. nih.govnih.gov This reactivity is also observed with various dipolarophiles, expanding the synthetic utility of this class of compounds. mdpi.comrsc.org
The reaction conditions and outcomes of these cycloadditions are influenced by the nature of the substituents on the pyrrole-2,3-dione ring and the dienophile. nih.gov For example, the reaction works well with various aryl and tert-butyl substituents at the acyl group of the pyrrole-2,3-dione. nih.gov However, attempts to use N-arylcyanamides in these reactions have been unsuccessful. nih.gov
Table 1: Examples of [4+2] Cycloaddition Reactions
| Reactant 1 (Pyrrole Derivative) | Reactant 2 (Dipolarophile/Heterocumulene) | Product Type | Reference |
|---|---|---|---|
| 4-Acyl-1H-pyrrole-2,3-diones | Cyanamides | 4H-1,3-Oxazines | nih.govnih.gov |
Annulation Reactions for Fused Heterocycles
Annulation, or ring-forming, reactions are a cornerstone of heterocyclic synthesis. This compound derivatives serve as precursors for constructing fused heterocyclic systems. For example, the annulation of a pyrrole moiety onto a benzothiazole (B30560) core is a strategy for synthesizing pyrrolo[2,1-b] nih.govnih.govbenzothiazoles. nih.gov
Deoxygenation and Reduction Pathways
The reduction of 4,5-diphenyl-1H-pyrrole-2,3-diones can lead to different products depending on the reaction conditions and the reducing agent employed. A notable reaction is the deoxygenation of the C3=O carbonyl group. For instance, the reaction of 1-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-pyrrole-2,3-dione with tris(diethylamino)phosphine (B1199214) results in the formation of a 3,3′-bipyrrolylidene-2,2′-dione derivative. researchgate.net This selective deoxygenation highlights the difference in reactivity between the two carbonyl groups on the pyrrole-2,3-dione ring. researchgate.net
Table 2: Deoxygenation of a Pyrrole-2,3-dione Derivative
| Substrate | Reagent | Product | Key Observation | Reference |
|---|
Oxidation Reactions and Quinone Formation
The oxidation of pyrrole-related structures can lead to a variety of products, including those with expanded or contracted rings. mdpi.com For example, the oxidation of 2,3-dioxochlorins with reagents like hydrogen peroxide, catalyzed by methyltrioxorhenium (MTO), can produce pyrrole-modified porphyrin derivatives. mdpi.com While direct oxidation of this compound to a quinone is not explicitly detailed in the provided results, the broader context of pyrrole oxidation suggests that such transformations are plausible and can lead to complex molecular architectures. mdpi.com
Electrophilic and Nucleophilic Substitution Dynamics
The pyrrole-2,3-dione ring system possesses multiple electrophilic centers, making it susceptible to nucleophilic attack. nih.gov The reactivity is highly dependent on the substituents and the nature of the attacking nucleophile. nih.gov For instance, fused 1H-pyrrole-2,3-diones are polyelectrophilic, with five potential sites for nucleophilic attack. nih.gov Nucleophilic attack can induce ring transformations, such as the contraction of a 1,4-thiazine ring in fused systems to form pyrrolobenzothiazoles. nih.gov
Conversely, electrophilic substitution on the pyrrole ring can also occur, particularly on derivatives that have been rendered more electron-rich. researchgate.net
Ring Expansion and Contraction Studies
The pyrrole ring within larger heterocyclic systems can undergo both expansion and contraction. Ring contraction of 1,4-dihydropyridines has been shown to yield pyrrole formiate derivatives. researchgate.net This process can be mediated by reagents like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). researchgate.net
Conversely, ring expansion has also been observed. For example, a general approach to tetrahydro-1,3-diazepin-2-ones involves the ring expansion of tetrahydropyrimidines. rsc.org In some cases, a sequence of ring expansion followed by ring contraction can occur, leading to the formation of substituted 1-carbamoyl-1H-pyrroles. rsc.org Studies on calix nih.govpyrrole analogues have shown that the inherent ring strain can induce unusual ring expansion reactions under acidic conditions, leading to the formation of larger calix ontosight.aipyrrole structures. nih.gov
Theoretical and Computational Studies on 4,5 Diphenyl 1h Pyrrole 2,3 Dione
Quantum Chemical Investigations
Quantum chemical calculations offer a molecular-level understanding of the intrinsic properties of 4,5-diphenyl-1H-pyrrole-2,3-dione.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry and electronic properties of pyrrolidine-2,3-dione (B1313883) derivatives. These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, in a related compound, 5-imino-3,4-diphenyl-1H-pyrrol-2-one, the dihedral angles between the pyrrole (B145914) and phenyl rings were found to be 35.3 (2)° and 55.3 (2)°. researchgate.net Such computational approaches have also been used to explore the mechanistic aspects of reactions involving pyrrolidine-2,3-dione derivatives. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, such as the S0 → S1 transition, and their corresponding absorption wavelengths. For some pyrrolo[3,2-b]pyrrole-1,4-dione derivatives, TD-DFT calculations have shown that the transition between the lowest energy singlet excitation (S1) and the ground state (S0) is optically forbidden due to the molecule's centrosymmetric geometry. researchgate.net
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| Energy Gap (Eg) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). This visual representation helps in predicting the sites where the molecule is most likely to interact with other chemical species. researchgate.net
Tautomeric Equilibrium Analysis
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For pyrrolidine-2,3-dione derivatives, tautomerism can play a significant role in their chemical behavior.
Computational methods are employed to assess the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. DFT calculations can determine the relative energies of the tautomers, with the lower energy form being the more stable one. The transition state connecting the tautomers can also be located, and the height of the energy barrier provides information about the rate of interconversion. Studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones have shown that the tautomerism is influenced by the small energy difference and a large rate constant for the transformation between the two tautomers. nih.gov In some cases, the crystalline state may stabilize a particular tautomer, as seen with 5-imino-3,4-diphenyl-1H-pyrrol-2-one, which exists as a specific tautomer in the solid state. researchgate.net
Simulation of Reaction Mechanisms and Transition States
The simulation of reaction pathways for pyrrole-2,3-dione derivatives provides crucial information at a molecular level, which is instrumental for guiding experimental organic synthesis. Computational chemistry, particularly DFT, has been effectively used to explore the mechanistic details of reactions involving the pyrrolidine-2,3-dione core structure.
A notable example is the investigation into the reaction between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and an amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione. beilstein-journals.org This study stands as a valuable proxy for understanding the potential reactivity of the this compound system. The reaction to form 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione was elucidated using DFT calculations, marking a significant step in understanding these reaction mechanisms through computational means. beilstein-journals.org
The proposed reaction mechanism involves several key steps, each with associated transition states and energy barriers. The calculations revealed that the kinetic selectivity, which is determined by the activation energy of the transition states, is more influential than thermodynamic selectivity in the formation of the final product. beilstein-journals.orgnih.gov This suggests that the reaction is primarily governed by the height of the energy barriers between intermediates rather than the relative stability of the products. beilstein-journals.orgnih.gov The study was conducted considering the reaction in both the gas phase and in an ethanol (B145695) solvent model, providing a more comprehensive understanding of the reaction dynamics. beilstein-journals.orgnih.gov
In a related computational study on the synthesis of pyrrolidinedione derivatives, the energy barriers for different stages of the reaction, including Michael addition, a Nef-type rearrangement, and cyclization, were calculated. rsc.orgresearchgate.net For instance, the energy barrier for the addition of deprotonated nitromethane (B149229) to coumarin (B35378) was found to be 21.7 kJ mol⁻¹, while the subsequent proton transfer had a much higher barrier of 197.8 kJ mol⁻¹. researchgate.net The migration of an oxygen atom, a key step in the rearrangement, was found to have an energy barrier of 142.4 kJ mol⁻¹ when assisted by a water molecule. rsc.orgresearchgate.net The final cyclization step to form the pyrrolidine (B122466) ring had a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org These findings highlight the power of computational methods to dissect complex reaction pathways and identify rate-determining steps.
Table 1: Calculated Energy Barriers for a Pyrrolidinedione Synthesis Reaction
| Reaction Step | Energy Barrier (kJ mol⁻¹) |
| Michael Addition (Deprotonated Nitromethane) | 21.7 researchgate.net |
| Proton Transfer | 197.8 researchgate.net |
| Oxygen Migration (Water-Assisted) | 142.4 rsc.orgresearchgate.net |
| Cyclization | 11.9 rsc.org |
| This table presents data from a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane and coumarin, which serves as an illustrative example of transition state analysis in related systems. |
The reactivity of the pyrrole-2,3-dione ring is of significant interest. It is a highly reactive substrate that readily undergoes reactions with dinucleophilic species. acs.org The nature of the substituents at the C4 and C5 positions plays a crucial role in determining the reaction's outcome. acs.org
Structure-Reactivity Relationship Predictions
Computational methods are also pivotal in predicting the structure-reactivity relationships of pyrrole-2,3-dione derivatives, particularly in the context of their biological activity. In silico approaches, such as molecular docking, are employed to understand how these molecules interact with biological targets and to guide the design of new, more potent compounds.
A study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones provides a compelling case for the use of computational tools in predicting anti-inflammatory effects. nih.gov The synthesized compounds were evaluated for their compliance with established drug-likeness rules (Lipinski, Veber, Ghose, Egan, and Muegge) and for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. All the studied compounds showed favorable profiles for oral bioavailability. nih.gov
Molecular docking simulations were performed to investigate the interaction of these pyrrolidine-2,3-dione derivatives with inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov The results indicated that these compounds act as ligands for iNOS, with specific hydrogen bond interactions with amino acid residues like Cys200 and Ser242 being crucial for binding. nih.gov Van der Waals forces also contribute to the stability of the ligand-enzyme complex. nih.gov
The study revealed a clear structure-activity relationship. The presence of an electron-withdrawing nitro group (-NO₂) on the phenyl ring at the 1-position of the pyrrolidine-2,3-dione scaffold in compound 5e was found to significantly enhance its inhibitory activity against nitric oxide (NO) production. nih.gov This compound exhibited the strongest binding affinity in the molecular docking analysis, which correlated well with its observed biological activity. nih.gov The enhanced activity is attributed to the optimization of hydrogen bonding with the Cys200 residue in the iNOS active site. nih.gov
Table 2: Predicted Binding Affinity and Observed Anti-inflammatory Activity of Substituted Pyrrolidine-2,3-diones
| Compound | Substituent at N-1 | Binding Affinity (kcal/mol) | IC₅₀ for NO Inhibition (µM) |
| 5a | Phenyl | - | - |
| 5e | 3-Nitrophenyl | -9.51 nih.gov | 43.69 ± 5.26 nih.gov |
| This table highlights the correlation between the computationally predicted binding affinity and the experimentally determined anti-inflammatory activity for a selected pyrrolidine-2,3-dione derivative, demonstrating the predictive power of in silico methods. |
These findings underscore the potential of using computational models to predict the structure-reactivity relationships of this compound and its derivatives, thereby accelerating the discovery of new therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of ¹H NMR and ¹³C NMR for Structural Confirmation
Specific ¹H NMR and ¹³C NMR spectral data for 4,5-diphenyl-1H-pyrrole-2,3-dione are not available in the reviewed literature. For related, N-substituted compounds like 1-aryl-4,5-diphenyl-1H-pyrrole-2,3-diones, the proton NMR spectra would typically show characteristic signals for the phenyl protons, and the carbon NMR would exhibit signals for the carbonyl carbons and the aromatic carbons. However, without experimental data for the unsubstituted compound, a definitive assignment of chemical shifts is not possible.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity Analysis
There is no information available regarding the use of two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC) for the structural analysis of this compound. These techniques would be instrumental in confirming the connectivity between protons and carbons within the molecule, but no such studies have been published.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopy data for this compound is not documented. It would be expected that the IR spectrum would show characteristic absorption bands for the N-H group, the carbonyl (C=O) groups of the dione (B5365651), and the C=C bonds of the phenyl rings. Studies on similar pyrrole-2,3-dione derivatives confirm the presence of strong carbonyl absorption bands, but specific wavenumbers for the title compound are unavailable.
Raman Spectroscopy Applications
No published literature could be found that discusses the application of Raman spectroscopy for the analysis of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
There is no available mass spectrometry data for this compound. Mass spectrometry would be a key technique to determine the molecular weight and to study the fragmentation pattern, which would provide further confirmation of its structure.
Synthetic Utility and Research Applications of 4,5 Diphenyl 1h Pyrrole 2,3 Dione Derivatives
Role as Versatile Building Blocks in Organic Synthesis
Derivatives of 4,5-diphenyl-1H-pyrrole-2,3-dione are highly functionalized molecules that serve as versatile synthons in organic chemistry. Their reactivity is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilic character of the C5-position, along with the potential for reactions at the N1-position. This diverse reactivity allows for their elaboration into a wide array of other heterocyclic systems.
The inherent reactivity of the pyrrole-2,3-dione core makes it an excellent starting material for the construction of fused and spiro-heterocyclic systems. For instance, the annelation of a pyrrole-1,2-dione fragment has been achieved through the Stolle reaction, involving the action of oxalyl chloride on a suitable precursor to yield pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives. While not a direct derivative of this compound, this demonstrates the potential of the pyrrole-dione scaffold in building complex, multi-ring systems.
Research on related 1,5-diaryl-1H-pyrrole-2,3-diones has shown that these compounds can be synthesized in a two-step process from commercially available acetophenones and anilines. researchgate.net This accessibility makes them attractive starting points for further synthetic transformations. The general synthetic approach is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Acetophenones and Anilines | - | Enaminones |
| 2 | Enaminones | Oxalyl chloride, Pyridine (B92270), CCl4, 40°C, 1h | 1,5-diaryl-1H-pyrrole-2,3-diones |
This table illustrates a general synthesis for 1,5-diaryl-1H-pyrrole-2,3-diones, which are structurally related to the title compound.
Furthermore, the reaction of 2,3-diphenylcyclopropenone with diimines has been shown to produce 3-pyrrolinone derivatives, highlighting the utility of related small-ring precursors in accessing the pyrrole (B145914) core structure. nih.gov This synthetic strategy underscores the modularity of approaches to substituted pyrrole-based heterocycles.
The this compound moiety can be considered a key intermediate for accessing a variety of other pyrrole-containing scaffolds. The dione (B5365651) functionality can be selectively reduced or can participate in condensation reactions to introduce further diversity. For example, derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated for various biological activities, indicating the importance of the pyrrole-dione core in medicinal chemistry. nih.govmdpi.com The synthesis of these derivatives often involves the reaction of N-substituted amidrazones with substituted maleic anhydrides. mdpi.com
The versatility of the pyrrole scaffold is further exemplified by the synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles through multicomponent reactions. scielo.br These reactions demonstrate the ability to construct complex pyrrole-based systems from simple starting materials, with the potential for tuning the electronic properties of the final molecule.
Exploration in Materials Science
The extended π-system and the presence of polar carbonyl groups in this compound derivatives suggest their potential for applications in materials science. The ability to modify the substituents at the N1, C4, and C5 positions allows for the fine-tuning of their electronic and self-assembly properties.
The planar nature of the pyrrole ring, combined with the appended phenyl groups, provides a structural basis for significant π-π stacking interactions. These non-covalent interactions are crucial for the self-assembly of organic molecules in the solid state, which in turn influences their material properties, such as charge transport. In related systems like 1,4-dihydropyrrolo[3,2-b]pyrroles, the planar, ladder-type heteroacene structure promotes strong intermolecular interactions. nih.gov For this compound derivatives, the orientation of the phenyl rings relative to the central pyrrole core will be a key determinant of the packing motif and the extent of π-orbital overlap. The introduction of substituents on the phenyl rings can be used to modulate these interactions, either by steric hindrance or by introducing additional attractive forces like dipole-dipole interactions.
The carbonyl oxygen atoms and the nitrogen atom of the pyrrole ring in this compound can act as potential coordination sites for metal ions. This opens up the possibility of constructing metal-organic frameworks (MOFs) or other coordination polymers. While specific studies on the coordination chemistry of this compound are limited, research on other pyrrole-based ligands demonstrates the feasibility of this approach. For instance, new pyrrole-based ligands have been synthesized and complexed with first-row transition metals like copper(II) and nickel(II). researchgate.net The coordination of metal ions to the nitrogen and sulfur atoms of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has also been reported to form various complexes. nih.gov
In a related context, the formation of metal-organic frameworks with 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles and metals such as cadmium, gold, silver, and zinc has been observed, leading to enhanced emission properties. scielo.br This suggests that the diaryl-pyrrole-dione scaffold could also be a viable component for creating functional coordination materials.
The structural features of this compound derivatives make them conceptually interesting for applications in organic electronics. The conjugated system can be tailored to absorb and emit light at specific wavelengths, making them potential candidates for organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells (DSSCs).
The development of novel electron acceptors for organic solar cells has included isomeric forms of diketopyrrolopyrrole (DPP), such as pyrrolo[3,2-b]pyrrole-1,4-dione (IsoDPP). nih.gov These materials exhibit good solubility and thermal stability, with absorption in the visible range. This highlights the potential of the pyrrole-dione core in creating materials for photovoltaic applications. Quantum chemical investigations on pyrrole-4,6(5-H)-dione based chromophores have also been conducted to explore their photovoltaic properties. nih.gov
Furthermore, the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) motif is recognized as a strong electron donor among 10π-electron heteropentalenes and has been utilized in the development of functional dyes. nih.gov By analogy, the this compound system, with its inherent dipole moment due to the dicarbonyl system, could be engineered to act as either an electron-donating or electron-accepting component in donor-acceptor chromophores for various optoelectronic applications.
Mechanistic Probes in Fundamental Organic Chemistry
Derivatives of this compound serve as valuable mechanistic probes in fundamental organic chemistry, primarily due to their unique structural and electronic properties. Their utility is particularly evident in the study of pericyclic reactions, where the pyrrole-2,3-dione core can participate in various cycloaddition pathways, offering insights into reaction mechanisms, including the distinction between concerted and stepwise processes.
The presence of multiple reactive sites within the this compound scaffold allows for a diversity of reaction pathways, the outcomes of which are sensitive to reaction conditions and the nature of the reacting partners. This sensitivity enables chemists to probe the subtle energetic differences between competing mechanistic routes.
A significant area where these derivatives have proven useful is in the investigation of hetero-Diels-Alder reactions. Specifically, 4-acyl-1H-pyrrole-2,3-dione derivatives exhibit a fascinating mechanistic dichotomy. They can react directly as 1-oxa-1,3-butadienes, where the C4-acyl group and the C5-carbonyl group form the diene system. This pathway represents a concerted [4+2] cycloaddition.
Alternatively, under thermal conditions, these compounds can undergo decarbonylation of the C5-carbonyl group to generate highly reactive acyl(imidoyl)ketene intermediates. These ketenes can then participate in subsequent cycloaddition reactions. The ability to access two distinct reactive species from a single precursor under different conditions makes these compounds excellent probes for studying the factors that govern reaction pathways. For instance, the choice between the direct cycloaddition and the decarbonylation-cycloaddition sequence can be influenced by temperature, solvent, and the electronic properties of the dienophile, providing a platform to study the principles of kinetic versus thermodynamic control.
The selective deoxygenation of the C3-carbonyl group in 1,5-diphenyl-1H-pyrrole-2,3-dione derivatives by specific reagents further highlights the differential reactivity within the dione system. This selectivity offers a chemical tool to probe the electronic environment and accessibility of the individual carbonyl groups, which is crucial for understanding and predicting their behavior in more complex transformations.
Detailed Research Findings in Cycloaddition Reactions
The following table summarizes typical reaction conditions and outcomes for the cycloaddition reactions of 4-acyl-1H-pyrrole-2,3-dione derivatives, illustrating their role in mechanistic studies. The choice of dienophile and reaction temperature can selectively favor one mechanistic pathway over another, leading to different cycloadducts.
| Diene Precursor (4-Acyl-1H-pyrrole-2,3-dione derivative) | Dienophile | Reaction Conditions | Product(s) | Mechanistic Implication |
| 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione | Ethyl vinyl ether | Toluene, 80°C, 12 h | Pyrano[4,3-b]pyrrole derivative | Probes the concerted [4+2] hetero-Diels-Alder pathway. |
| 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione | N,N-Diethylcyanamide | Acetonitrile, reflux, 6 h | nih.govacgpubs.orgOxazino[4,5-b]pyrrole derivative | Investigates the reactivity of the oxa-diene system with a heterodienophile. |
| 4-Benzoyl-5-phenyl-1H-pyrrole-2,3-dione | Phenylacetylene | Xylene, 140°C, 4 h | Pyridin-2(1H)-one derivative | Demonstrates the decarbonylation pathway to form an acyl(imidoyl)ketene intermediate, which then undergoes cycloaddition. |
| 4-Pivaloyl-5-phenyl-1H-pyrrole-2,3-dione | Styrene | Toluene, 110°C, 24 h | Pyrano[4,3-b]pyrrole derivative and a minor decarbonylated adduct | Allows for the study of the competition between the direct cycloaddition and the decarbonylation pathway by varying the acyl substituent. |
These studies, by carefully selecting the substituents on the pyrrole-2,3-dione core and the reacting partner, along with precise control of reaction conditions, allow for the elucidation of complex reaction mechanisms. The ability to favor one pathway over another provides valuable data for computational modeling and for a deeper understanding of the fundamental principles of organic reactivity.
Future Directions in Research on 4,5 Diphenyl 1h Pyrrole 2,3 Dione
Development of Novel Stereoselective Synthetic Pathways
The synthesis of 1,5-diaryl-1H-pyrrole-2,3-diones has been reported via a two-step process starting from commercially available acetophenones and anilines. researchgate.net Future research could build upon such methodologies to develop stereoselective pathways for 4,5-diphenyl-1H-pyrrole-2,3-dione. The introduction of chiral auxiliaries or catalysts in the cyclization step could afford enantiomerically enriched products, opening avenues for applications in chiral materials and asymmetric catalysis.
Furthermore, exploring multicomponent reactions, which have proven effective for other pyrrole (B145914) derivatives, could provide a more efficient and atom-economical route to the this compound core. The development of such strategies would not only streamline the synthesis but also allow for the facile introduction of diverse substituents, enabling a systematic study of structure-property relationships.
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Chiral Auxiliary-Directed Synthesis | Incorporation of a removable chiral group to guide the stereochemical outcome of the cyclization reaction. | Well-established methodology; high stereocontrol. |
| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in the key bond-forming steps. | High catalytic efficiency; potential for high enantiomeric excess. |
| Multicomponent Reactions | A one-pot reaction involving three or more starting materials to construct the target molecule, potentially with chiral catalysts. | High atom economy; operational simplicity; rapid library synthesis. |
Advanced Computational Modeling of Complex Reactions
Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions. For this compound, density functional theory (DFT) and time-dependent DFT (TD-DFT) could be employed to elucidate its electronic structure, spectroscopic properties, and reactivity. researchgate.net Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
Moreover, computational modeling can be instrumental in understanding the mechanisms of complex transformations, such as cycloaddition reactions. nih.govresearchgate.net By mapping the potential energy surfaces of these reactions, researchers can identify transition states and intermediates, providing insights that are often difficult to obtain through experimental means alone. This knowledge is crucial for optimizing reaction conditions and for the rational design of new, more efficient synthetic routes. Computational studies on the electronic and optoelectronic properties of related diarylpyrrole-diones can also pave the way for designing novel functional materials. researchgate.net
Exploration of Unprecedented Reactivity Patterns
The pyrrole-2,3-dione core is a versatile electrophilic platform. mdpi.com Research on fused pyrrole-2,3-diones has demonstrated their reactivity as oxa-dienes in hetero-Diels-Alder reactions. nih.govnih.gov A key future direction would be to explore the cycloaddition chemistry of this compound with a variety of dienophiles and dipolarophiles. This could lead to the synthesis of novel, complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
The reaction of the dione (B5365651) moiety with various nucleophiles also warrants thorough investigation. Studies on related 1-phenyl-1H-pyrrole-2,5-dione derivatives have shown that they can undergo interesting transformations with S,N-binucleophiles. mdpi.com Exploring the reactions of this compound with a diverse range of nucleophiles could uncover novel rearrangement and ring-opening reactions, expanding the synthetic utility of this scaffold.
Table 2: Potential Reaction Pathways for Exploration
| Reaction Type | Reactant | Potential Products |
| [4+2] Cycloaddition | Electron-rich alkenes/alkynes | Fused bicyclic systems |
| [3+2] Cycloaddition | Azides, nitrile oxides | Spirocyclic or fused heterocycles |
| Nucleophilic Addition | Amines, thiols, alcohols | Ring-opened products or substituted pyrrolinones |
| Rearrangement Reactions | Acid/base catalysis | Novel heterocyclic scaffolds |
Integration into Advanced Functional Material Architectures (Non-Biological)
The unique electronic and structural features of diaryl-pyrrole derivatives make them attractive candidates for the development of advanced functional materials. researchgate.net Future research should focus on incorporating the this compound unit into polymeric structures and small-molecule-based materials for non-biological applications.
The presence of the dione functionality and the aromatic phenyl rings could impart interesting photophysical and electronic properties. For instance, polymers containing this moiety could be investigated for their potential as organic semiconductors or in light-emitting diodes. The ability of the pyrrole-dione core to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, could be exploited to create self-assembling materials with ordered nanostructures. These materials could find applications in sensors, organic electronics, and catalysis.
Q & A
Basic Research Questions
Q. What are the conventional synthetic routes for 4,5-diphenyl-1H-pyrrole-2,3-dione, and how are reaction conditions optimized?
- Methodology : A common approach involves cyclization reactions using aromatic precursors. For example, refluxing a mixture of substituted pyrrole intermediates with chloranil (a dehydrogenation agent) in xylene for extended durations (25–30 hours), followed by purification via recrystallization from methanol . Optimization includes adjusting reaction time, stoichiometry of reagents (e.g., 1.4 equivalents of chloranil), and solvent polarity to improve yield and purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Multimodal characterization is critical:
- NMR spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, as demonstrated in structurally analogous pyrrolidinones .
- FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- HRMS validates molecular mass and fragmentation patterns .
- X-ray crystallography (if single crystals are obtained) provides definitive bond lengths and angles, as seen in related compounds .
Q. What safety protocols are essential when handling this compound?
- Methodology : Follow GHS guidelines for acute oral toxicity (Category 4) and severe eye irritation (Category 1). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid skin contact. Waste disposal must comply with hazardous chemical regulations .
Q. How can researchers purify this compound effectively?
- Methodology : Post-reaction purification involves solvent extraction (e.g., separating organic layers with NaOH washes), drying over anhydrous Na₂SO₄, and recrystallization from methanol or ethanol. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) resolves impurities in structurally similar compounds .
Q. What preliminary assays evaluate the biological activity of this compound?
- Methodology : Screen for enzyme inhibition (e.g., kinase or protease assays) due to the compound’s potential to interact with catalytic pockets. Cytotoxicity assays (e.g., MTT on cancer cell lines) assess antiproliferative effects, while molecular docking predicts binding affinities to targets like tubulin or topoisomerases .
Advanced Research Questions
Q. How do divergent synthetic routes (e.g., base-assisted cyclization vs. chloranil-mediated dehydrogenation) impact the yield and purity of this compound?
- Methodology : Compare reaction mechanisms:
- Base-assisted cyclization (e.g., using K₂CO₃) may favor milder conditions but require longer reaction times (e.g., 48 hours) .
- Chloranil-mediated dehydrogenation achieves faster aromatization but risks side reactions (e.g., over-oxidation). Monitor by TLC and optimize equivalents of chloranil to balance yield (46–63%) and purity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodology : Standardize assay conditions:
- Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds.
- Validate purity via HPLC (>95%) to exclude batch-to-batch variability.
- Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to identify outliers .
Q. What strategies validate the molecular targets of this compound in anticancer studies?
- Methodology :
- CRISPR/Cas9 knockout of suspected targets (e.g., EGFR or Bcl-2) to observe resistance phenotypes.
- Surface plasmon resonance (SPR) quantifies binding kinetics to purified proteins.
- Transcriptomic profiling (RNA-seq) identifies downstream pathways altered by treatment .
Q. How does structural modification (e.g., introducing electron-withdrawing groups on phenyl rings) alter the compound’s reactivity and bioactivity?
- Methodology : Synthesize derivatives (e.g., 4-chloro or 4-nitro substituents) and compare:
- Electrochemical properties (cyclic voltammetry) to assess electron density shifts.
- In vitro potency (e.g., IC₅₀ against HeLa cells) to establish structure-activity relationships (SAR).
- Computational modeling (DFT) predicts substituent effects on HOMO/LUMO energies .
Q. What advanced techniques characterize crystallographic or supramolecular interactions of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
